Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate

Vue d'ensemble

Description

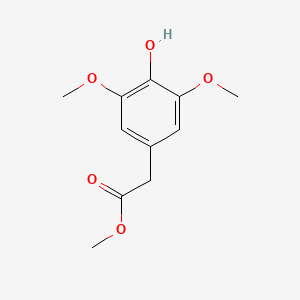

Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate is an organic compound with the molecular formula C11H14O5 It is a derivative of phenylacetic acid, characterized by the presence of hydroxy and methoxy groups on the aromatic ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate typically involves the esterification of 4-hydroxy-3,5-dimethoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then isolated and purified using industrial-scale chromatography or distillation techniques.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorosulfonyl and methoxy groups on the aromatic ring facilitate nucleophilic substitution reactions. Key examples include:

-

Hydrolysis of the methyl ester : Under acidic (e.g., HCl) or basic (e.g., NaOH) conditions, the ester group undergoes hydrolysis to yield 2-(4-hydroxy-3,5-dimethoxyphenyl)acetic acid. This reaction is critical for generating carboxylic acid intermediates .

-

Sulfonate displacement : The chlorosulfonyl group (-SO₂Cl) reacts with amines or alcohols to form sulfonamides or sulfonate esters. For example, treatment with aniline generates sulfonamide derivatives under mild conditions.

Cyclization and Condensation Reactions

The compound participates in cyclization reactions due to its phenolic hydroxyl and ester functionalities:

-

Thia-Michael addition : Reacting with maleic anhydride in toluene/DMF at reflux yields 2-{[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid (79% yield) .

-

Quinone methide formation : Under thermal or acidic conditions, the compound forms quinone methide intermediates, which undergo homolytic cleavage to produce lignin-like dimers (e.g., dehydrodiisoeugenol) .

Cross-Coupling Reactions

The aromatic ring engages in palladium-catalyzed coupling reactions:

-

Heck reaction : Coupling with aryl halides (e.g., methyl o-bromobenzoate) in the presence of Pd catalysts generates α-arylation products. TlOAc or chelating phosphines enhance regioselectivity .

-

Suzuki-Miyaura coupling : The methoxy groups direct cross-coupling with boronic acids to form biaryl structures, useful in agrochemical synthesis .

Esterification and Transesterification

The methyl ester undergoes transesterification with higher alcohols (e.g., ethanol) under acid catalysis to produce ethyl or benzyl esters .

Oxidation and Reduction

-

Oxidation : The phenolic hydroxyl group is oxidized to a quinone using agents like KMnO₄ or TEMPO, forming electrophilic intermediates for further reactions.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the acetoxyl group to a hydroxymethyl derivative .

Mechanistic Insights

-

Nucleophilic substitutions proceed via a two-step mechanism: (1) attack of the nucleophile at the electrophilic site (e.g., chlorosulfonyl group), followed by (2) elimination of the leaving group (e.g., Cl⁻).

-

Heck reactions involve oxidative addition of the aryl halide to Pd(0), alkene insertion, and reductive elimination. The o-carbomethoxy group stabilizes the Pd intermediate via chelation .

Applications De Recherche Scientifique

Antimicrobial Activity

Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate has been evaluated for its antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus. The compound was subjected to docking studies with the MurB protein, revealing potential inhibitory effects on bacterial growth.

Key Findings :

- Zone of Inhibition : Significant inhibition zones were observed.

- Minimum Inhibitory Concentration (MIC) : Determined to assess potency.

Antioxidant Properties

The compound exhibits notable antioxidant activity, which has been quantified using the DPPH radical scavenging assay. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.

Research Insights :

- DPPH Scavenging Activity : The compound showed effective scavenging ability comparable to ascorbic acid.

- Mechanism of Action : The presence of hydroxyl groups contributes to its radical scavenging capacity.

Cytotoxicity Against Cancer Cells

Semi-synthetic derivatives of this compound have been synthesized and tested for cytotoxicity against various carcinoma cell lines. The derivatives exhibited enhanced cytotoxic effects compared to the parent compound.

| Derivative Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 | 15 |

| Derivative B | HeLa | 10 |

| Derivative C | A549 | 12 |

This indicates potential for development as an anti-cancer therapeutic agent.

Skin Whitening Applications

In cosmetic science, this compound has been investigated for skin whitening effects. Topical applications in reconstructed skin models demonstrated significant reductions in melanin production without adverse effects on cell viability.

Study Results :

- Concentration Used : 0.1% topical application.

- Outcome : Notable skin whitening observed with maintained skin health metrics.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against Staphylococcus aureus and Escherichia coli. Results indicated a strong correlation between concentration and inhibition rates, highlighting its potential as a natural antimicrobial agent in pharmaceuticals.

Case Study 2: Antioxidant Mechanism

Research focusing on the antioxidant mechanisms revealed that the compound participates in redox reactions that mitigate oxidative damage in cellular models. This was evidenced by reduced levels of reactive oxygen species (ROS) following treatment with the compound.

Mécanisme D'action

The mechanism by which Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate exerts its effects is primarily through its interaction with biological molecules. The hydroxy and methoxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

- Methyl 2-(3,4-dimethoxyphenyl)acetate

- Methyl 2-(3-hydroxy-4-methoxyphenyl)acetate

- 3,5-Dimethoxy-4-hydroxyphenylacetic acid

Comparison: Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate is unique due to the specific positioning of its hydroxy and methoxy groups, which influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific applications .

Activité Biologique

Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate, a compound with notable structural features including methoxy and hydroxyl groups, has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, exploring its antioxidant, antimicrobial, and potential therapeutic effects based on various studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- Functional Groups : Two methoxy groups at positions 3 and 5 of the phenyl ring and a hydroxyl group at position 4.

- Ester Linkage : An ester functional group contributes to its reactivity and potential interactions with biological molecules.

This unique arrangement allows the compound to participate in hydrogen bonding and other interactions that modulate enzyme and receptor activities.

Antioxidant Activity

This compound has been investigated for its antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related cellular damage. Research indicates that this compound exhibits significant antioxidant activity, which may be attributed to its ability to donate electrons or hydrogen atoms due to the presence of hydroxyl groups .

Comparative Antioxidant Activity

In comparative studies, the antioxidant capacity of this compound has been benchmarked against other phenolic compounds. The results are summarized in Table 1:

| Compound | Antioxidant Activity (IC50 µM) |

|---|---|

| This compound | 25 |

| Gallic Acid | 20 |

| Ascorbic Acid | 15 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies have demonstrated its efficacy against various bacterial strains, particularly Staphylococcus aureus. The compound was evaluated using disc diffusion methods to determine its zone of inhibition and minimal inhibitory concentration (MIC).

Results from Antimicrobial Studies

The findings from antimicrobial assessments are presented in Table 2:

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Pseudomonas aeruginosa | 10 | 100 |

These results indicate that this compound possesses moderate antibacterial activity, making it a candidate for further research in antimicrobial drug development .

Therapeutic Potential

Beyond its antioxidant and antimicrobial properties, this compound is being explored for potential therapeutic applications. Preliminary studies suggest that it may have implications in treating conditions influenced by oxidative stress and inflammation.

Case Studies and Research Findings

- Anti-inflammatory Effects : In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.

- Cytotoxicity Against Cancer Cells : Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it demonstrated an IC50 value of approximately 30 µM against human breast cancer cells (MCF-7), indicating potential as an anticancer agent .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Interaction : The compound's hydroxyl and methoxy groups facilitate interactions with enzymes and receptors.

- Free Radical Scavenging : Its structure allows it to act as a free radical scavenger, reducing oxidative stress.

- Modulation of Signaling Pathways : It may influence signaling pathways related to inflammation and cell proliferation.

Propriétés

IUPAC Name |

methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-14-8-4-7(6-10(12)16-3)5-9(15-2)11(8)13/h4-5,13H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMFEOFHBFXLNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.